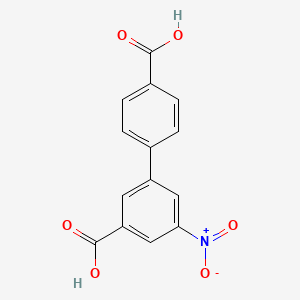

3-(4-Carboxyphenyl)-5-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-carboxyphenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMMKRJSBMQYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689930 | |

| Record name | 5-Nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-45-6 | |

| Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261931-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Advanced Synthesis of the 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid Core Structure

The construction of the central biphenyl (B1667301) framework is a critical step in the synthesis of this compound. This is typically achieved through a cross-coupling reaction, followed by nitration and carboxylation steps.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is the premier choice for synthesizing the biphenyl core of the target molecule. libretexts.orgtcichemicals.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. libretexts.orgnih.gov For the synthesis of this compound, a common route involves the coupling of a 3-halo-5-nitrobenzoic acid derivative with 4-carboxyphenylboronic acid or its ester.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. libretexts.orgnih.gov Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity of the palladium center. libretexts.org

Table 1: Effect of Different Palladium Catalysts and Ligands on the Suzuki-Miyaura Coupling Yield

| Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 92 |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 85 |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 88 |

This table presents representative data for the Suzuki-Miyaura coupling of a generic 3-halo-5-nitrobenzoic acid ester with 4-(methoxycarbonyl)phenylboronic acid, based on typical literature findings for similar reactions.

The introduction of the nitro group at the 5-position of the biphenyl-3-carboxylic acid core is a key step that dictates the final structure of the target molecule. The regioselectivity of the nitration is governed by the directing effects of the substituents on the benzene (B151609) ring. The carboxylic acid group is a meta-director.

Traditional nitration methods often employ a mixture of nitric acid and sulfuric acid. However, these conditions can be harsh and may lead to side products. frontiersin.org Optimized procedures focus on milder nitrating agents and the use of catalysts to improve selectivity and yield. nih.govnih.gov For instance, the use of a phase transfer catalyst can promote nitration with dilute nitric acid, offering a more selective and environmentally friendly alternative. nih.gov

Table 2: Comparison of Nitration Conditions for 3-Phenylbenzoic Acid

| Nitrating Agent | Acid Catalyst | Temperature (°C) | Regioselectivity (meta:ortho:para) | Yield (%) |

| HNO₃/H₂SO₄ | - | 0-25 | 85:10:5 | 80 |

| N-Nitrosuccinimide | Triflic Acid | 25 | 95:3:2 | 88 |

| Dilute HNO₃/TBAB | - | 25 | 90:8:2 | 85 |

This table provides illustrative data on the regioselective nitration of 3-phenylbenzoic acid, a model substrate, under various conditions. TBAB stands for tetra-n-butylammonium bromide, a phase transfer catalyst.

The two carboxylic acid groups in this compound are typically introduced at different stages of the synthesis. One is often present in one of the starting materials for the Suzuki-Miyaura coupling, while the other can be introduced via several methods.

Common carboxylation strategies include:

Oxidation of a methyl group: If the starting material contains a methyl group, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Carbonation of a Grignard or organolithium reagent: This involves the reaction of an organometallic intermediate with carbon dioxide.

Hydrolysis of a nitrile: A cyano group can be introduced and subsequently hydrolyzed to a carboxylic acid.

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. tandfonline.commdpi.comejcmpr.com For the synthesis of this compound, several green chemistry principles can be applied:

Use of aqueous solvent systems: Performing the Suzuki-Miyaura coupling in water or a mixture of water and an organic solvent can reduce the reliance on volatile organic compounds. researchgate.net

Catalyst recycling: The use of heterogeneous catalysts or catalysts supported on polymers or nanoparticles allows for easier separation and reuse, reducing waste. researchgate.net

Atom economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry.

A green synthesis of biphenyl carboxylic acids has been reported using a water-soluble fullerene-supported PdCl₂ nanocatalyst for the Suzuki-Miyaura cross-coupling reaction. researchgate.net This approach offers high yields at room temperature in water. researchgate.net

Kinetic and Mechanistic Studies of Key Synthetic Steps

Kinetic studies of the Suzuki-Miyaura reaction have shown that the rate-determining step can vary depending on the specific reactants and conditions. nih.gov In many cases, the oxidative addition of the aryl halide to the palladium(0) complex is the slowest step. libretexts.org However, under certain conditions, transmetalation can become rate-limiting. nih.gov

Computational studies can provide valuable insights into the transition state structures and energy barriers of the reaction, aiding in the rational design of more efficient catalysts. For the nitration reaction, mechanistic studies have elucidated the nature of the electrophilic nitrating species and the intermediates involved in the aromatic substitution.

Table 3: Hypothetical Kinetic Data for the Suzuki-Miyaura Coupling Step

| Parameter | Value |

| Reaction Order with respect to Aryl Halide | 1 |

| Reaction Order with respect to Arylboronic Acid | 0-1 |

| Reaction Order with respect to Palladium Catalyst | 1 |

| Activation Energy (Ea) | 15-25 kcal/mol |

This table presents hypothetical kinetic data for a typical Suzuki-Miyaura reaction, illustrating the general rate dependencies.

Influence of Catalysis and Solvent Systems on Reaction Efficiency

The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is profoundly influenced by the choice of catalyst and solvent system. The reaction typically involves the palladium-catalyzed coupling of 3-bromo-5-nitrobenzoic acid with 4-carboxyphenylboronic acid.

Catalysis: The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgorganic-chemistry.orgharvard.edumdpi.com The choice of palladium catalyst and its associated ligands is critical for optimizing this cycle. Palladium(0) complexes are the active catalysts, and they can be generated in situ from palladium(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or pre-formed as complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org

Electron-rich and sterically bulky phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃), are commonly employed to stabilize the palladium center and promote the reaction. organic-chemistry.org More advanced and highly active catalyst systems often utilize specialized ligands like SPhos and XPhos, or N-heterocyclic carbenes (NHCs), which can lead to higher turnover numbers and efficiency, even with lower catalyst loadings. sigmaaldrich.comnih.gov For substrates with multiple functional groups, like the dicarboxylic acid target molecule, the selection of a robust catalyst that is tolerant of these groups is essential. nih.gov

Solvent Systems: The solvent plays a crucial role in a Suzuki-Miyaura coupling by solubilizing the reactants and the catalyst, and by influencing the rate of the reaction steps. Due to the presence of the polar carboxylic acid groups and the boronic acid, a mixture of an organic solvent and an aqueous base solution is typically used. harvard.edu Common organic solvents include toluene, 1,4-dioxane (B91453), and tetrahydrofuran (B95107) (THF). researchgate.net The aqueous phase contains the base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), which is necessary to activate the boronic acid for the transmetalation step. organic-chemistry.orgresearchgate.net The choice of solvent can significantly impact the reaction yield; for instance, using purely organic solvents like THF or DMF in some cases can lead to very low yields due to the aggregation of the palladium catalyst. researchgate.net The ratio of the organic solvent to the aqueous base is also a critical parameter to optimize for maximizing the reaction rate and yield.

The following interactive table summarizes typical catalysts and solvent systems used in Suzuki-Miyaura couplings of structurally related aryl halides and boronic acids, providing a basis for optimizing the synthesis of this compound.

| Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 85-95 |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/Water | 90 | 91 |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 90 | ~80 |

| cataCXium A Pd G3 | K₂CO₃ | Dioxane/Water | 100 | >90 |

This table presents representative data compiled from various sources on Suzuki-Miyaura couplings of similar substrates and is intended for illustrative purposes. nih.govacs.orgmdpi.comguidechem.com

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, preparative scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Reaction Conditions: Standard laboratory techniques often need to be adapted for scale-up. Key considerations include:

Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst. mdpi.com On a larger scale, ensuring a consistently inert atmosphere, for example by using nitrogen or argon bubbling, is critical. sigmaaldrich.comwuxiapptec.com

Reagent Purity and Solvent Quality: The purity of the starting materials, 3-bromo-5-nitrobenzoic acid and 4-carboxyphenylboronic acid, as well as the use of dry, high-purity anhydrous solvents, becomes even more important at a larger scale to avoid side reactions and ensure consistent yields. sigmaaldrich.com

Temperature Control: The exothermic nature of the reaction may be more pronounced on a larger scale. Efficient heat management using appropriate reactor systems is necessary to prevent temperature spikes that could lead to side product formation or decomposition of the catalyst. sigmaaldrich.com

Catalyst Selection and Removal: While highly active catalysts with bulky ligands can be advantageous, their cost can be a significant factor on a preparative scale. wuxiapptec.com Therefore, a balance between catalyst activity and cost must be found. Furthermore, the removal of residual palladium from the final product is a critical concern, especially if the compound is intended for pharmaceutical applications. acs.org This can be achieved through various methods, including treatment with scavenging agents like 2,4,6-trimercaptotriazine, or through crystallization and filtration processes. acs.org

Process Safety and Environmental Impact: The choice of solvents and reagents should also be evaluated from a safety and environmental perspective. For instance, replacing solvents like 1,4-dioxane with more environmentally benign alternatives is a key consideration in green chemistry approaches to process scale-up. mdpi.com The handling of powdered reagents and the management of waste streams also become more significant at a larger scale.

By carefully considering these factors, the Suzuki-Miyaura coupling for the synthesis of this compound can be successfully scaled from the laboratory to a preparative level, enabling the production of larger quantities of this important chemical intermediate.

Coordination Chemistry and Advanced Materials Design

Utilization as a Bridging Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The ditopic carboxylate nature of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid allows it to act as a bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional networks. The inherent bend in the ligand's backbone, dictated by the 1,3,5-substitution pattern on one of the phenyl rings, predisposes it to the formation of complex and often interpenetrated framework structures. The nitro functional group adds another layer of complexity, potentially influencing the electronic properties of the resulting framework and offering a site for post-synthetic modification.

The rational design of MOFs and CPs relies on understanding the interplay between the geometric and chemical properties of the organic ligand and the coordination preferences of the metal ion. For polycarboxylic acid ligands like this compound, several key principles govern the self-assembly process:

Ligand Geometry and Rigidity : The V-shaped and semi-rigid nature of this ligand is a critical design element. The angle between the two carboxylate groups dictates the potential angles of the resulting metal-ligand network, influencing the size and shape of the pores within the framework. researchgate.net

Coordination Modes : Carboxylate groups are versatile coordinating moieties, capable of binding to metal ions in monodentate, bidentate chelating, or bidentate bridging fashions. The specific mode adopted depends on factors like the nature of the metal ion, the solvent system, and the reaction pH. nih.govmdpi.com

Functional Groups : The electron-withdrawing nitro group can influence the acidity of the carboxylic acid protons, which can affect the deprotonation rate and subsequent coordination during synthesis. rsc.org It also provides a potential site for hydrogen bonding, which can direct the assembly of the framework and stabilize the final structure.

| Characteristic of this compound | Influence on Self-Assembly and Final Structure |

|---|---|

| V-shaped (Bent) Geometry | Promotes formation of complex, non-linear network topologies and can lead to interpenetration. Influences pore shape and size. |

| Two Carboxylate Groups | Act as primary coordination sites to bridge metal centers, enabling the formation of extended frameworks. Versatile coordination modes (monodentate, bidentate, bridging) allow for structural diversity. mdpi.com |

| Semi-Rigid Backbone | Provides structural integrity to the framework while allowing for some conformational flexibility, which can be key to accessing certain topologies. nih.gov |

| Nitro Functional Group | Can act as a hydrogen bond acceptor, influencing supramolecular packing. Alters the electronic properties of the ligand and the resulting framework. rsc.org |

Hydrothermal and solvothermal methods are the most common techniques for synthesizing crystalline MOFs and CPs from ligands like this compound. scispace.com These methods involve heating a mixture of the ligand, a metal salt, and a solvent (or mixture of solvents) in a sealed vessel, such as a Teflon-lined autoclave, at temperatures typically ranging from 80 to 200 °C for several hours to days. researchgate.netunito.it

The choice of solvent is crucial as it can influence the solubility of the reactants, mediate the deprotonation of the carboxylic acid, and even act as a template, directing the formation of a specific framework topology. rsc.org Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), methanol, ethanol, and water. The slow-cooling process from the reaction temperature allows for the gradual growth of high-quality single crystals suitable for structural determination by X-ray diffraction. nih.gov For example, the synthesis of MOF-5, a well-known zinc-based framework, is often achieved via solvothermal methods. researchgate.netnih.gov

| Parameter | Typical Range/Examples | Influence on Synthesis |

|---|---|---|

| Temperature | 80 - 200 °C | Affects reaction kinetics, crystal growth rate, and can determine the thermodynamic vs. kinetic product phase. rsc.org |

| Time | 12 - 72 hours | Allows for slow crystallization, leading to higher quality and larger crystals. |

| Solvent | DMF, DEF, Ethanol, Methanol, Water | Influences solubility of precursors, deprotonation of the ligand, and can act as a template for the final structure. |

| pH/Modulators | Acids (e.g., HCl) or bases may be added | Controls the deprotonation rate of the carboxylic acid, affecting the speed of framework assembly and crystal quality. nih.gov |

For instance, zinc(II) ions commonly form tetrahedral or octahedral SBUs, such as the iconic Zn₄O cluster found in MOF-5, which acts as an octahedral 6-connecting node. nih.gov Copper(II) ions are well-known for forming square-planar paddle-wheel SBUs, [Cu₂(COO)₄], which act as 4-connecting nodes. Lanthanide ions, with their larger ionic radii and higher coordination numbers (typically 7-9), can lead to highly complex and dense framework structures. nih.govresearchgate.net

When combined with a V-shaped linker like this compound, these different SBUs will propagate in space in fundamentally different ways, leading to a wide array of network topologies, from simple 2D layers to intricate 3D interpenetrated frameworks. acs.org The choice of metal can thus be used to tune the dimensionality, porosity, and ultimately, the properties of the resulting material. nih.gov

| Metal Ion | Common Coordination Number | Typical SBU Geometry | Potential Network Topology with a V-shaped Ligand |

|---|---|---|---|

| Zn(II) | 4, 5, 6 | Tetrahedral, Trigonal-bipyramidal, Octahedral mdpi.com | 3D frameworks (e.g., diamondoid, pcu) |

| Cu(II) | 4, 5, 6 | Square Planar (Paddle-wheel), Square Pyramidal | 2D layers (sql) or 3D pillared-layer frameworks |

| Cd(II) | 6, 7 | Octahedral, Pentagonal Bipyramidal | Diverse 2D and 3D networks |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | 2D layers or 3D frameworks |

| Zr(IV) | 6, 8, 12 | Hexanuclear Zr₆O₄(OH)₄ cluster (up to 12-connecting) nih.gov | Highly stable 3D networks (e.g., scu, csq) nih.gov |

A powerful strategy for fine-tuning MOF properties is the use of mixed-ligand systems, where two or more different organic linkers are incorporated into the same framework. acs.org Incorporating this compound alongside other linkers can create multivariate MOFs (MTV-MOFs) with tailored pore environments and functionalities. nih.gov

For example, it could be combined with:

A longer or shorter linear dicarboxylic acid: This would systematically alter the pore size and volume of the resulting framework.

A similar V-shaped ligand with a different functional group (e.g., -NH₂, -OH): This would introduce different chemical functionalities into the pores, which can be used to enhance selective gas adsorption or catalytic activity. nih.govmdpi.com

A flexible aliphatic dicarboxylate: This could impart dynamic properties to the framework, allowing it to respond to external stimuli like guest molecules.

A nitrogen-containing ligand (e.g., bipyridine): These are often used as pillars to connect 2D layers built from carboxylate ligands into robust 3D frameworks. researchgate.net

This approach allows for a high degree of control over the chemical and physical properties of the material, moving beyond simple structural construction to the design of highly functional advanced materials. acs.org

Supramolecular Architectures and Crystal Engineering

Beyond coordination chemistry, this compound is a valuable component for crystal engineering, where non-covalent interactions are used to guide the self-assembly of molecules into predictable, ordered structures.

In the absence of metal ions, the structure of crystalline this compound will be dominated by hydrogen bonding. The carboxylic acid groups are strong hydrogen bond donors and acceptors and are well-known to form robust and predictable supramolecular synthons. acs.org

The most common motif is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds to form a centrosymmetric R₂²(8) ring. These dimers can then serve as larger building blocks, assembling further through weaker interactions. The nitro group, with its electronegative oxygen atoms, can act as a hydrogen bond acceptor, potentially forming C-H···O interactions with the aromatic protons of neighboring molecules. acs.org This intricate network of strong O-H···O and weaker C-H···O hydrogen bonds, along with possible π–π stacking interactions between the phenyl rings, directs the formation of a complex three-dimensional supramolecular architecture. acs.org Understanding these interactions is fundamental to the field of crystal engineering and allows for the design of purely organic crystalline materials with desired structures and properties.

| Donor Group | Acceptor Group | Potential Supramolecular Synthon | Significance |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Carboxylic acid dimer (R₂²(8) motif) | Highly stable and directional; primary interaction for forming dimers or chains. |

| Aromatic C-H | Nitro Group (-NO₂) | C-H···O interaction | Weaker, but numerous interactions can stabilize the 3D packing of molecules. acs.org |

| Aromatic C-H | Carboxylic Acid (C=O) | C-H···O interaction | Contributes to the overall stability of the crystal lattice. |

π–π Stacking Interactions in Solid-State Structures

The electron-deficient nature of the nitro-substituted ring can lead to favorable electrostatic interactions with electron-rich aromatic systems, including the non-substituted phenyl ring of an adjacent ligand molecule. This can result in offset or slipped-parallel stacking arrangements, where the rings are not perfectly superimposed but are displaced relative to one another. The extent of this stacking and the specific geometry are influenced by a combination of factors, including the coordination environment of the metal ions and the presence of other intermolecular forces.

Influence of Intermolecular Forces on Overall Crystal Packing and Porosity

The nitro group, with its significant dipole moment, can participate in dipole-dipole interactions and can also act as a hydrogen bond acceptor. For example, in the crystal structure of a related compound, 3-Nitro-5-(4-pyridinio)benzoate, N—H···O hydrogen bonds are instrumental in linking adjacent zwitterions into a three-dimensional network nih.gov. Similarly, in MOFs derived from this compound, the nitro group can interact with solvent molecules or other parts of the framework, influencing the packing arrangement.

The interplay of these forces governs the size, shape, and accessibility of the pores within the material. For instance, strong π–π stacking can lead to denser packing and smaller pore sizes, while strategically placed functional groups that promote specific hydrogen bonding patterns can direct the formation of more open and porous structures. The porosity of these materials is a key determinant of their functional properties, such as gas storage and separation capabilities.

Solvate and Polymorphic Forms of the Ligand and its Coordination Compounds

The crystallization of this compound and its coordination compounds can yield different solid-state forms, including solvates and polymorphs. A solvate is a crystalline solid that incorporates molecules of the solvent into its crystal lattice. The nature of the solvent used during synthesis can, therefore, have a profound impact on the resulting structure. For example, the use of polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) is common in MOF synthesis and these solvent molecules can be found coordinated to the metal centers or residing within the pores of the framework.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound will have different crystal structures and, consequently, different physical properties, including solubility, stability, and melting point. The formation of a particular polymorph can be influenced by various factors such as temperature, pressure, and the rate of crystallization. While specific studies on the solvates and polymorphs of this compound and its coordination compounds are not detailed in the available literature, the principles of solvate and polymorph formation are well-established in crystal engineering and are expected to apply to this system.

Investigation of Functional Properties in MOF/CP Systems

The functional properties of MOFs and CPs derived from this compound are a direct consequence of their chemical composition and porous structure. The presence of both acidic and basic sites, tunable pore sizes, and the potential for guest-host interactions make these materials promising candidates for a range of applications.

Lewis Acidity and Catalytic Activity of Frameworks

The metal nodes within MOFs can act as Lewis acid sites, which are crucial for many catalytic applications. The nature of the metal ion and its coordination environment, as well as the electronic properties of the organic linker, can modulate the Lewis acidity. The electron-withdrawing nitro group on the this compound ligand can enhance the Lewis acidity of the metal centers by inductively pulling electron density away from them.

MOFs with accessible Lewis acid sites have shown catalytic activity in a variety of organic transformations. For example, MOF-5, which contains Zn₄O clusters, exhibits Lewis acidity that is effective in promoting reactions such as the coupling of CO₂ with epoxides nih.gov. While specific catalytic data for MOFs from this compound is not available, the principles suggest that such frameworks could be effective catalysts for reactions that are promoted by Lewis acids.

A study on a related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, did not explicitly investigate catalytic activity but focused on structural and other properties nih.gov. However, the general field of MOF catalysis is well-developed, and frameworks built from ligands with similar functionalities are often explored for their catalytic potential.

Adsorption and Separation Capabilities for Specific Molecules (e.g., gases, organic compounds)

The porous nature of MOFs makes them excellent candidates for the adsorption and separation of gases and organic molecules. The selectivity of a MOF for a particular molecule is determined by a combination of factors, including the size and shape of the pores (sieving effect) and the chemical interactions between the framework and the guest molecule.

The presence of the polar nitro group in the pores of a MOF constructed from this compound can lead to preferential adsorption of polar molecules through dipole-dipole or quadrupole-dipole interactions. This can be particularly advantageous for the separation of gas mixtures such as CO₂/N₂ or CO₂/CH₄, where CO₂ has a significant quadrupole moment.

In a study of a MOF constructed from the analogous ligand 3-nitro-4-(pyridin-4-yl)benzoic acid, good separation selectivity for CO₂ over N₂ was observed nih.gov. This suggests that MOFs derived from this compound could also exhibit promising gas separation properties. The tunability of the pore size and functionality through the choice of metal ion and synthesis conditions allows for the optimization of these materials for specific separation challenges.

Table 1: Gas Adsorption Properties of a MOF from an Analogous Ligand

| Gas | Adsorption at 273 K | Adsorption at 298 K | CO₂/N₂ Selectivity (273 K) |

|---|---|---|---|

| CO₂ | ~40 cm³/g | ~25 cm³/g | 71 |

| N₂ | ~5 cm³/g | ~3 cm³/g |

Data is for a Cd-based MOF with the ligand 3-nitro-4-(pyridin-4-yl)benzoic acid and is presented for illustrative purposes. nih.gov

Structural Elucidation and Advanced Characterization

Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Coordination Modes

In a representative lanthanum(III) coordination polymer, the 3-(4-Carboxyphenyl)-5-nitrobenzoic acid ligand, in its deprotonated form, exhibits specific bond lengths and angles that are consistent with its aromatic and carboxylic acid functionalities. The carboxylate groups participate in coordination with the metal ions. For instance, the C-O bond lengths within the carboxylate groups are typically in the range of 1.24 Å to 1.27 Å, indicating delocalization of the pi-electron density upon deprotonation and coordination. The internal angles of the phenyl rings remain close to the ideal 120° for sp² hybridized carbon atoms.

Interactive Table: Selected Bond Lengths and Angles for a Coordinated 3-(4-Carboxyphenyl)-5-nitrobenzoate Ligand

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C | O | - | ~1.25 |

| Bond Length | C | N | - | ~1.47 |

| Bond Length | N | O | - | ~1.22 |

| Bond Length | C | C | - | ~1.39 (aromatic) |

| Bond Length | C | C | - | ~1.49 (inter-ring) |

| Angle | O | C | O | ~124 |

| Angle | C | C | C | ~120 (intra-ring) |

| Angle | O | N | O | ~123 |

Interactive Table: Dihedral Angle in Different Coordination Compounds

| Compound Context | Dihedral Angle (°) | Reference |

|---|---|---|

| Zinc(II) Coordination Polymer | 38.6 | |

| Cadmium(II) Coordination Polymer | 46.8 | |

| Cobalt(II) Coordination Polymer | 24.9 |

Beyond coordination bonds to metal centers, the structure of materials incorporating this compound is heavily influenced by extensive hydrogen bonding. The carboxylic acid groups, even when deprotonated, and the nitro group are potent hydrogen bond acceptors and donors. In the solid state, these groups engage in a variety of intermolecular interactions.

Powder X-ray Diffraction for Phase Identification and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is an essential tool for the bulk characterization of materials containing this compound. While SC-XRD provides the detailed structure of a single crystal, PXRD is used to confirm the phase purity and crystallinity of the bulk synthesized material. The experimental PXRD pattern of a newly synthesized coordination polymer is typically compared with a pattern simulated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms that the single crystal is representative of the bulk sample and that no significant crystalline impurities are present. The sharpness and intensity of the diffraction peaks in the PXRD pattern also provide a qualitative assessment of the material's crystallinity.

Advanced Spectroscopic Techniques for Structural Confirmation and Electronic Environment

Spectroscopic methods provide further confirmation of the ligand's structure and offer insights into its electronic environment within a larger assembly.

Solid-state NMR (ssNMR) spectroscopy serves as a powerful technique for probing the local environment of atomic nuclei (e.g., ¹³C, ¹H) in solid materials, providing information that is complementary to diffraction methods. While specific ssNMR data for the isolated compound this compound is not prominently detailed in the surveyed literature, its application is crucial for characterizing insoluble coordination polymers where single crystals may not be obtainable. For ligands of this type, ¹³C ssNMR would be expected to show distinct resonances for the carboxylate carbons, the nitro-substituted carbon, the carbon atoms of the two phenyl rings, and the quaternary carbon linking the rings. The chemical shifts would be sensitive to the coordination mode and the intermolecular interactions, such as hydrogen bonding, providing a fingerprint of the local structure.

Raman and Infrared (IR) Spectroscopy for Vibrational Fingerprints and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. When a molecule is irradiated with infrared light, it can absorb energy at specific frequencies corresponding to its natural vibrational frequencies, leading to an IR absorption spectrum. Raman spectroscopy, on the other hand, involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. The frequency shifts in the scattered light provide information about the vibrational energy levels of the molecule.

For a complex molecule like this compound, the spectra would be rich with information. The key functional groups expected to produce characteristic vibrational bands include the carboxylic acid (-COOH) groups and the nitro (-NO2) group, as well as the biphenyl (B1667301) backbone.

Expected Vibrational Modes:

Carboxylic Acid (-COOH):

A broad O-H stretching band is typically observed in the IR spectrum, usually in the range of 2500-3300 cm⁻¹.

The C=O (carbonyl) stretching vibration gives a strong, sharp peak, generally between 1680-1740 cm⁻¹. The exact position can be influenced by hydrogen bonding and electronic effects. In the dimeric form, which is common for carboxylic acids in the solid state, this band may appear around 1680-1710 cm⁻¹. ias.ac.inlibretexts.org

C-O stretching and O-H bending vibrations are also expected in the fingerprint region (below 1500 cm⁻¹). rsc.orgresearchgate.net

Nitro Group (-NO₂):

The asymmetric and symmetric stretching vibrations of the N-O bonds are characteristic. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ region, and the symmetric stretch is found between 1300-1370 cm⁻¹.

Aromatic Rings (Biphenyl Core):

C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings typically produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

The C-C stretching mode of the biphenyl bridge is anticipated around 1280 cm⁻¹. researchgate.net

Out-of-plane C-H bending vibrations are characteristic of the substitution pattern of the benzene (B151609) rings and appear at lower frequencies.

To illustrate, the IR and Raman spectra of related benzoic acid derivatives show these characteristic features. For example, studies on various carboxylic acids have detailed the shifts in carbonyl and hydroxyl group frequencies based on their chemical environment and state of association (monomer vs. dimer). ias.ac.inresearchgate.net

Table 1: Illustrative Vibrational Frequencies for Functional Groups in Aromatic Carboxylic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch (dimer) | 2500-3300 (broad) |

| C=O Stretch (dimer) | 1680-1710 | |

| C-O Stretch | 1210-1320 | |

| O-H Bend | 1395-1440 | |

| Nitro Group (-NO₂) | Asymmetric Stretch | 1500-1560 |

| Symmetric Stretch | 1300-1370 | |

| Aromatic Ring | C-H Stretch | >3000 |

This table is a generalized representation based on data for similar compounds and not specific experimental data for this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States in Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would be invaluable for confirming the presence and chemical states of carbon, oxygen, and nitrogen on the surface of a material functionalized with this molecule. High-resolution spectra of the C 1s, O 1s, and N 1s regions would provide detailed information.

Expected XPS Signatures:

C 1s Spectrum: The C 1s spectrum would be complex, with several overlapping peaks corresponding to the different chemical environments of the carbon atoms.

Carbon in the aromatic rings (C-C, C-H) would contribute to a main peak around 284.5-285.0 eV. mdpi.com

Carbon atoms singly bonded to oxygen in the carboxylic acid group (C-O) would appear at a higher binding energy, typically around 286.0 eV.

The carboxyl carbon (O-C=O) would be shifted to an even higher binding energy, approximately 288.5-289.0 eV. mdpi.com

Carbon atoms attached to the electron-withdrawing nitro group may also show a slight shift to higher binding energy.

O 1s Spectrum: The O 1s spectrum would show contributions from the two different oxygen environments.

The carbonyl oxygen (C=O) in the carboxylic acid groups would have a peak at one binding energy.

The hydroxyl oxygen (C-OH) would have a slightly different binding energy.

The oxygen atoms of the nitro group (-NO₂) would also contribute to the O 1s signal.

N 1s Spectrum: The N 1s spectrum is particularly diagnostic for the nitro group. The binding energy for a nitro group (-NO₂) typically falls in the range of 405-408 eV. The presence of amino groups, which can sometimes be a product of nitro group reduction, would appear at a much lower binding energy (around 400 eV). researchgate.netumich.edu

Research on functionalized surfaces provides context for these expected values. For instance, studies on surfaces with amino functionalities show distinct N 1s peaks for amino and protonated amino species. researchgate.net Similarly, the analysis of nitrogen-functionalized carbon materials distinguishes between pyridinic, pyrrolic, and graphitic nitrogen based on their N 1s binding energies. umich.edu

Table 2: Illustrative XPS Binding Energies for Relevant Functional Groups

| Element | Core Level | Functional Group | Typical Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H (aromatic) | 284.5 - 285.0 |

| C 1s | C-O (carboxyl) | ~286.0 | |

| C 1s | O-C=O (carboxyl) | 288.5 - 289.0 | |

| Nitrogen | N 1s | -NO₂ (nitro) | 405.0 - 408.0 |

This table provides generalized binding energy ranges based on literature for similar functional groups and is not based on specific experimental data for this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

There are no specific published studies detailing DFT calculations for 3-(4-Carboxyphenyl)-5-nitrobenzoic acid. Such calculations would typically provide a foundational understanding of the molecule's electronic properties.

No data is available in the scientific literature regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this compound. This analysis is fundamental for predicting a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, visualizing the charge distribution, and predicting regions susceptible to intermolecular interactions, such as hydrogen bonding.

Crystal Structure Prediction and Landscape Analysis

Detailed crystal structure prediction and landscape analysis for this compound are not found in the available literature. This type of computational screening is crucial for the pharmaceutical industry to identify stable crystalline forms of a compound.

There are no reports on the computational prediction or experimental discovery of polymorphs or solvates for this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound.

Without known crystal structures, computational modeling of the specific intermolecular interactions (like hydrogen bonding and π-π stacking) and the calculation of packing energies for this compound have not been performed or reported.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

No molecular dynamics (MD) simulation studies for this compound are available. MD simulations would provide critical insights into the conformational flexibility of the molecule, particularly the rotational freedom around the biphenyl (B1667301) bond and the orientation of the carboxylic acid and nitro groups. This information is vital for understanding how the molecule might adapt its shape when binding to a biological target. nih.gov

Simulations of Metal-Ligand Interactions and Coordination Behavior within Frameworks

The formation of stable and predictable framework structures is contingent upon the nature of the interactions between the metal centers and the organic ligands. Computational simulations provide a molecular-level understanding of these interactions, which is crucial for guiding the synthesis of new materials.

Density Functional Theory (DFT) in Elucidating Coordination Modes:

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of this compound-based frameworks, DFT calculations can predict the most stable coordination geometries of the ligand with various metal ions. nih.gov The presence of two carboxylate groups and a nitro group offers multiple potential binding sites. DFT can be employed to calculate the binding energies of different coordination modes, thereby identifying the most energetically favorable conformations. For instance, theoretical calculations can determine whether the carboxylate groups will coordinate in a monodentate, bidentate bridging, or chelating fashion. Furthermore, the influence of the electron-withdrawing nitro group on the coordination strength of the carboxylate groups can be systematically studied.

Molecular Dynamics (MD) Simulations for Framework Stability:

While DFT provides static pictures of metal-ligand interactions, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of the resulting frameworks. By simulating the movements of atoms and molecules over time, MD can assess the structural stability of hypothetical MOFs constructed from this compound. These simulations can predict whether a proposed framework will remain intact under operational conditions of temperature and pressure or undergo structural collapse. For example, theoretical studies on various MOFs have shown that the activation energy barrier for ligand substitution is a key determinant of their stability. mit.edu

Computational Approaches to Functional Material Properties (e.g., gas adsorption, catalytic mechanisms)

A primary driver for the development of new porous materials is their potential application in areas such as gas storage and separation, and catalysis. Computational methods are instrumental in predicting and understanding these functional properties.

Grand Canonical Monte Carlo (GCMC) Simulations for Gas Adsorption:

Grand Canonical Monte Carlo (GCMC) is a statistical simulation technique widely used to predict the adsorption of gases in porous materials. youtube.com For a hypothetical MOF built with this compound, GCMC simulations can generate adsorption isotherms for various gases like carbon dioxide, methane, and hydrogen. These simulations can provide valuable data on the gas uptake capacity, selectivity, and isosteric heat of adsorption. The presence of the polar nitro group in the ligand is expected to enhance the affinity for polarizable gases like CO2 through favorable quadrupole-dipole interactions, a phenomenon that has been observed in other nitro-functionalized MOFs. researchgate.net

Investigating Catalytic Mechanisms with Quantum Mechanics/Molecular Mechanics (QM/MM):

For potential catalytic applications, understanding the reaction mechanisms at the active sites is crucial. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are well-suited for this purpose. In a QM/MM approach, the catalytically active site (e.g., the metal center and the coordinated ligand) is treated with a high level of quantum mechanical theory, while the rest of the framework is modeled using classical molecular mechanics. This allows for the detailed study of bond-breaking and bond-forming processes during a catalytic reaction. For frameworks incorporating this compound, QM/MM could be used to investigate the role of the nitro group in modulating the electronic properties of the metal center and its influence on catalytic activity. Computational modeling is a key tool to support, rationalize, and guide experimental efforts in the development of MOFs for catalysis. nih.govnih.gov

Table of Simulated Properties:

| Property | Computational Method | Predicted Insights for this compound Frameworks |

| Coordination Geometry | Density Functional Theory (DFT) | Determination of the most stable binding modes of the carboxylate and nitro groups with metal ions. |

| Framework Stability | Molecular Dynamics (MD) | Assessment of the structural integrity of the framework under various temperatures and pressures. |

| Gas Adsorption Capacity | Grand Canonical Monte Carlo (GCMC) | Prediction of uptake amounts for gases like CO2, CH4, and H2. |

| Gas Adsorption Selectivity | Grand Canonical Monte Carlo (GCMC) | Evaluation of the preferential adsorption of one gas over another, e.g., CO2/CH4 selectivity. |

| Heat of Adsorption | Grand Canonical Monte Carlo (GCMC) | Calculation of the strength of interaction between gas molecules and the framework. |

| Catalytic Reaction Pathway | Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidation of the step-by-step mechanism of a chemical reaction at the active sites. |

Functionalization and Derivatization Strategies for 3 4 Carboxyphenyl 5 Nitrobenzoic Acid

The molecular architecture of 3-(4-carboxyphenyl)-5-nitrobenzoic acid, featuring two carboxylic acid groups and a nitro group on a biphenyl (B1667301) scaffold, offers a rich platform for a variety of functionalization and derivatization strategies. These modifications are pivotal for tuning the molecule's physicochemical properties and for synthesizing more complex structures, such as metal-organic frameworks, prodrugs, and other advanced materials.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

Research directly focused on 3-(4-Carboxyphenyl)-5-nitrobenzoic acid is still in its nascent stages, with its primary role identified as a versatile organic linker for the construction of complex molecular structures, particularly MOFs. The key contribution of this and related biphenyl-dicarboxylate linkers lies in their ability to create materials with tunable properties. The introduction of functional groups, such as the nitro group in this case, can significantly influence the electronic environment, pore characteristics, and ultimately the functionality of the resulting framework. nih.gov For instance, studies on other nitro-functionalized MOFs have demonstrated enhanced CO2 adsorption capabilities, suggesting that the nitro group can act as a specific binding site. The asymmetric nature of this compound offers the potential for creating non-centrosymmetric frameworks, which are of interest for applications in nonlinear optics and ferroelectricity. The biphenyl (B1667301) backbone provides rigidity and length, which can lead to the formation of porous structures suitable for gas storage and separation. nih.gov

Challenges and Limitations in Current Research

The primary limitation in the study of this compound is the lack of extensive research and published data specifically on MOFs synthesized from this linker. General challenges in this area of research include:

Synthetic Complexity: The synthesis of asymmetrically substituted biphenyl dicarboxylic acids can be a multi-step process with potential for low yields and purification difficulties. The presence of a deactivating nitro group can further complicate synthetic routes, requiring carefully optimized reaction conditions. nih.gov

Framework Stability: While MOFs are known for their crystallinity, their thermal and chemical stability can be a concern, particularly for applications that require robust materials. The stability of MOFs containing nitro groups can vary and needs to be thoroughly investigated for any new material. nih.gov

Cost of Ligand Synthesis: The multi-step synthesis required for specialized linkers like this compound can make them costly, which may limit their large-scale production and commercial application. nih.gov

Prospective Avenues for Advanced Synthetic Methodologies

Overcoming the synthetic challenges is a key area for future research. Prospective avenues include:

Advanced Cross-Coupling Reactions: Methodologies like the Suzuki-Miyaura cross-coupling reaction are powerful tools for the synthesis of biphenyl derivatives and could be further optimized for the efficient production of this compound. ugr.es

Green Synthesis Routes: The development of more environmentally friendly synthesis methods, for example, using greener solvents or catalytic systems, would be a significant advancement. This could involve exploring one-pot reactions or flow chemistry to improve efficiency and reduce waste.

Post-Synthetic Modification: An alternative approach is the post-synthetic modification of a pre-existing MOF. For example, a MOF could be synthesized with a linker containing a group that can be later converted to a nitro group. This can sometimes provide access to materials that are difficult to synthesize directly.

A comparison of potential synthetic approaches is summarized in the table below.

| Synthetic Approach | Potential Advantages | Potential Disadvantages |

| Traditional Multi-Step Synthesis | Established chemical principles | Low overall yield, multiple purification steps, high cost |

| Advanced Cross-Coupling | Higher yields, greater functional group tolerance | Requires specialized catalysts, optimization of reaction conditions |

| Green Chemistry Routes | Reduced environmental impact, potentially lower cost | May require significant research and development |

| Post-Synthetic Modification | Access to otherwise inaccessible structures | Potential for incomplete conversion, can affect crystal integrity |

Potential for Novel Material Development and Applications

The unique structure of this compound opens up possibilities for the development of novel materials with a range of applications:

Luminescent Materials: The combination of this organic linker with lanthanide metal ions could lead to the formation of luminescent MOFs. acs.org The nitro group could influence the energy transfer from the linker to the metal ion, potentially leading to materials with interesting photophysical properties for applications in sensing and lighting. nih.gov

Catalysis: The nitro group can act as a catalytically active site or influence the electronic properties of the metal nodes in the MOF, making these materials potential catalysts for various organic transformations, including hydrogenation reactions. nih.gov MOFs with functionalized linkers have also shown promise as photocatalysts for reactions like water splitting or the degradation of pollutants. rsc.orgnih.gov

Gas Adsorption and Separation: The porosity of MOFs derived from this linker could be tailored for the selective adsorption of gases. The nitro group could provide specific interaction sites for polar molecules like CO2, enhancing the selectivity of the material. nih.gov

Sensing Applications: The functionalized pores of a MOF built with this linker could be used for the selective detection of small molecules or ions. The nitro group, in particular, might enable specific interactions that lead to a detectable signal, such as a change in luminescence.

Integration of Experimental and Computational Approaches for Predictive Design

A synergistic approach combining experimental synthesis with computational modeling will be crucial for accelerating the discovery and development of materials based on this compound.

Computational Screening: High-throughput computational screening can be used to predict the structures and properties of hypothetical MOFs based on this linker before their synthesis. acs.org This can help to identify the most promising candidates for specific applications and guide experimental efforts.

DFT Calculations: Density Functional Theory (DFT) calculations can provide insights into the electronic structure of the linker and the resulting MOFs, helping to understand and predict their catalytic and photophysical properties. researchgate.net

Molecular Simulations: Grand Canonical Monte Carlo (GCMC) simulations can be employed to predict the gas adsorption behavior of these materials, providing valuable information for their potential use in gas storage and separation.

The integration of these approaches allows for a more rational and efficient design of new functional materials, reducing the reliance on trial-and-error experimentation.

Q & A

Q. How can researchers optimize the synthesis of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid to improve yield and purity?

- Methodological Answer : Synthesis typically involves nitration of precursor benzoic acids. Key steps include:

- Stepwise nitration : Sequential introduction of nitro groups under controlled conditions (e.g., temperature <50°C, sulfuric acid as a catalyst) to avoid over-nitration .

- Purification : Recrystallization using ethanol-water mixtures improves purity (>95% by HPLC) .

- Yield optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of precursor to nitric acid) and reaction time (4–6 hours) enhances yields to ~70–80% .

Q. What methods are recommended for characterizing the physicochemical properties of this compound?

- Methodological Answer : Use a multi-technique approach:

- Structural analysis : -NMR (δ 8.2–8.5 ppm for aromatic protons) and FT-IR (stretching vibrations at 1700 cm for carboxyl groups) .

- Purity assessment : HPLC with a C18 column (retention time ~12.5 min, mobile phase: acetonitrile/0.1% TFA) .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 220°C .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust/vapor exposure) .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of substituents on the reactivity of this compound?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) to map electron density distribution and predict sites for electrophilic substitution .

- Spectroscopic validation : Compare experimental UV-Vis spectra (λ ~320 nm) with theoretical predictions to assess substituent effects .

Q. What strategies can identify the biological targets of this compound in medicinal chemistry studies?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases or proteases (e.g., IC determination via fluorometric assays) .

- Molecular docking : Use AutoDock Vina to predict binding affinities to proteins like COX-2 (docking scores ≤−7.0 kcal/mol suggest strong interactions) .

Q. How can researchers resolve contradictions in reported data on the compound’s solubility and stability?

- Methodological Answer :

- Cross-validation : Compare solubility in DMSO (≥50 mg/mL) and aqueous buffers (pH-dependent solubility <5 mg/mL at pH 7.4) using standardized protocols .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., decarboxylation byproducts) .

Methodological Tools and Resources

- Data management : Chemical software (e.g., ChemDraw, Schrödinger Suite) for spectral analysis and reaction simulation .

- Experimental design : Factorial design (e.g., 2 factorial) to optimize synthesis parameters (temperature, catalyst concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.